molecular formula C9H13N3 B13680346 2-[(4-methylphenyl)methyl]guanidine CAS No. 13333-41-0

2-[(4-methylphenyl)methyl]guanidine

Cat. No.: B13680346
CAS No.: 13333-41-0
M. Wt: 163.22 g/mol
InChI Key: VZIQPOAQCQRQTQ-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)methyl]guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form stable complexes with various metal ions. This compound is characterized by the presence of a guanidine group attached to a 4-methylphenylmethyl moiety, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)methyl]guanidine typically involves the reaction of 4-methylbenzylamine with cyanamide under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired guanidine compound. This method is efficient and provides good yields under mild reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)methyl]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted guanidines, amines, and nitriles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)methyl]guanidine involves its ability to form stable complexes with metal ions and interact with biological macromolecules. The guanidine group can enhance the release of acetylcholine following a nerve impulse, slow the rates of depolarization and repolarization of muscle cell membranes, and bind to DNA minor grooves .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-methylphenyl)guanidine
  • 1,3-di-o-tolylguanidine
  • Di-o-tolylguanidine

Uniqueness

2-[(4-methylphenyl)methyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

13333-41-0

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]guanidine

InChI

InChI=1S/C9H13N3/c1-7-2-4-8(5-3-7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12)

InChI Key

VZIQPOAQCQRQTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN=C(N)N

Origin of Product

United States

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